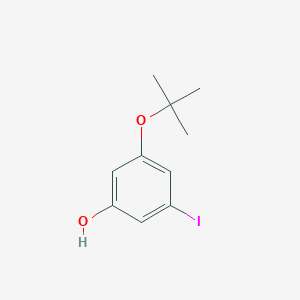
3-(Tert-butoxy)-5-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)-5-iodophenol is an organic compound characterized by the presence of a tert-butoxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-5-iodophenol typically involves the iodination of 3-(Tert-butoxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxy group into various organic compounds efficiently . This method offers advantages in terms of scalability, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-iodophenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Buchwald-Hartwig amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like sodium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butoxy)-5-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-5-iodophenol involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar to potassium tert-butoxide but with different solubility and reactivity properties.
tert-Butyl ethers: Used as oxygenated additives in fuels.
Uniqueness
3-(Tert-butoxy)-5-iodophenol is unique due to the combination of the tert-butoxy group and the iodine atom on the phenol ring. This combination imparts distinct chemical properties, making it useful in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3 |
InChI Key |
SQYZBRYFCLYDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





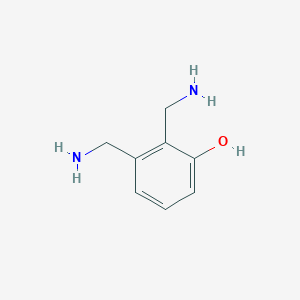
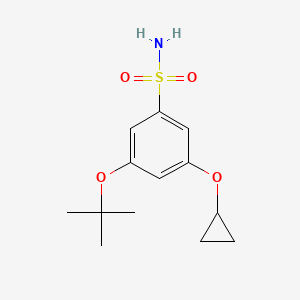
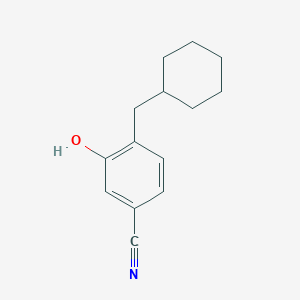
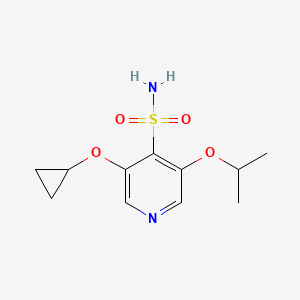
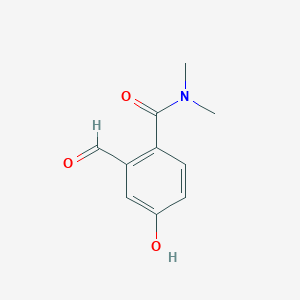



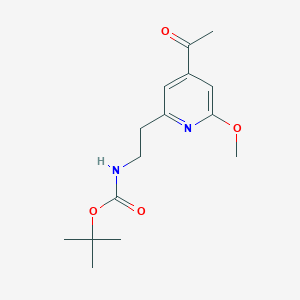
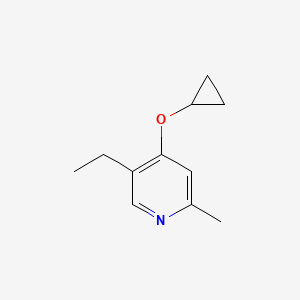
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
